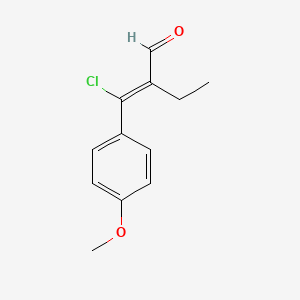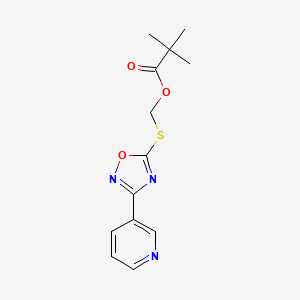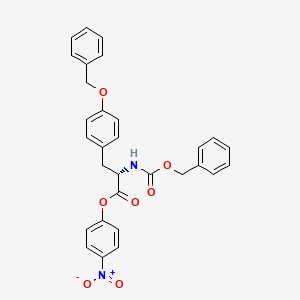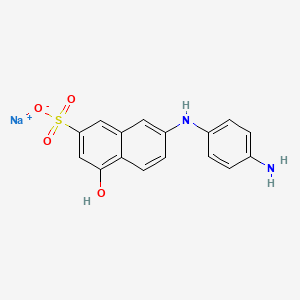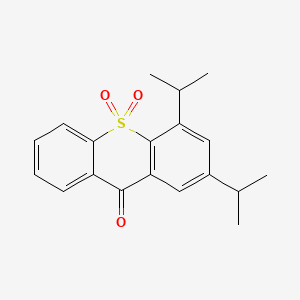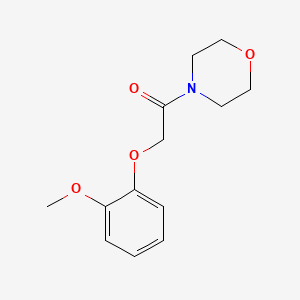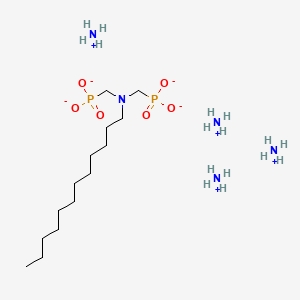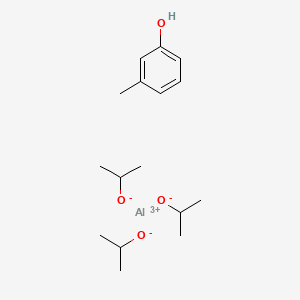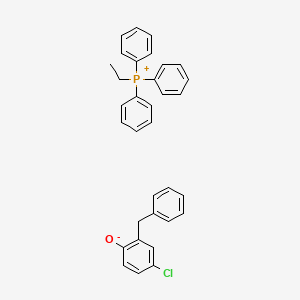
2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium is a compound that combines the properties of 2-benzyl-4-chlorophenol and ethyltriphenylphosphonium
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ethyltriphenylphosphonium chloride involves adding triphenylphosphine to an organic solvent, followed by the dropwise addition of ethyl chloride. The mixture is then heated to a temperature of 120-160°C under a pressure of 8-12 kg/cm² for 30-40 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by centrifugation and drying .
Industrial Production Methods
The industrial production of ethyltriphenylphosphonium chloride follows a similar process but on a larger scale. The reaction conditions are optimized to achieve high yield and purity, with the final product being used in various applications, including as a surfactant and in the synthesis of phosphorus ylides .
化学反応の分析
Types of Reactions
2-Benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
科学的研究の応用
2-Benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of surfactants, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to 2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium include:
- 2-Benzyl-4-chlorophenol
- Ethyltriphenylphosphonium chloride
- 4-Chlorophenol
- 2-Phenylphenol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of properties from both 2-benzyl-4-chlorophenol and ethyltriphenylphosphonium.
特性
CAS番号 |
94231-02-4 |
|---|---|
分子式 |
C33H30ClOP |
分子量 |
509.0 g/mol |
IUPAC名 |
2-benzyl-4-chlorophenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C13H11ClO/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h3-17H,2H2,1H3;1-7,9,15H,8H2/q+1;/p-1 |
InChIキー |
LMERHHXXPUYGFB-UHFFFAOYSA-M |
正規SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


